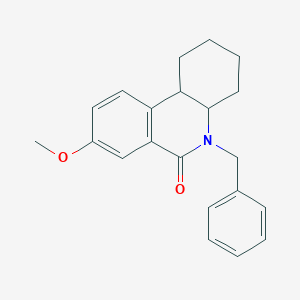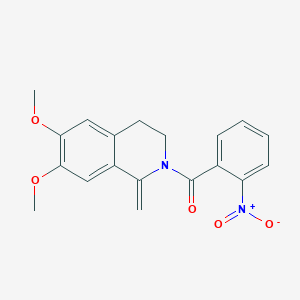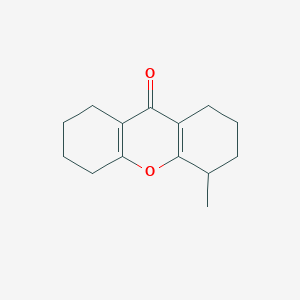![molecular formula C25H22ClN5O3 B289219 N-{1-(2-chlorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide](/img/structure/B289219.png)
N-{1-(2-chlorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-(2-chlorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound is also known as TAK-915 and has been extensively studied for its pharmacological properties.
Wirkmechanismus
The mechanism of action of N-{1-(2-chlorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide involves the modulation of neurotransmitter systems in the brain. The compound acts as a selective antagonist of the G protein-coupled receptor (GPR139) and regulates the release of neurotransmitters such as dopamine, glutamate, and GABA.
Biochemical and Physiological Effects:
N-{1-(2-chlorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide has been shown to have several biochemical and physiological effects. The compound has been found to improve cognitive function, reduce anxiety and depression, and enhance memory consolidation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-{1-(2-chlorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide in lab experiments include its high selectivity and potency. The compound has also been found to have low toxicity levels. However, the limitations of using the compound include its limited solubility in water and the need for specialized equipment for its synthesis.
Zukünftige Richtungen
There are several future directions for the study of N-{1-(2-chlorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide. These include further investigations into its pharmacological properties, the development of more efficient synthesis methods, and the identification of potential therapeutic applications in the treatment of other neurological disorders. Additionally, the compound could be used as a tool for studying the role of GPR139 in the regulation of neurotransmitter systems in the brain.
In conclusion, N-{1-(2-chlorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide is a promising chemical compound that has gained significant attention in the field of medicinal chemistry. Its potential therapeutic applications and mechanism of action make it a valuable tool for studying the regulation of neurotransmitter systems in the brain. Further research is needed to fully understand the pharmacological properties and potential therapeutic applications of this compound.
Synthesemethoden
The synthesis of N-{1-(2-chlorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide involves several steps. The starting materials include 2-chlorobenzonitrile and 4-phenylpiperazine. The reaction is carried out using various reagents and solvents to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-{1-(2-chlorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide has been extensively studied for its pharmacological properties. The compound has shown potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
Molekularformel |
C25H22ClN5O3 |
|---|---|
Molekulargewicht |
475.9 g/mol |
IUPAC-Name |
N-[2-(2-chlorophenyl)-4-(4-phenylpiperazine-1-carbonyl)pyrazol-3-yl]furan-2-carboxamide |
InChI |
InChI=1S/C25H22ClN5O3/c26-20-9-4-5-10-21(20)31-23(28-24(32)22-11-6-16-34-22)19(17-27-31)25(33)30-14-12-29(13-15-30)18-7-2-1-3-8-18/h1-11,16-17H,12-15H2,(H,28,32) |
InChI-Schlüssel |
KDRHOUIRAGWQOL-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(N(N=C3)C4=CC=CC=C4Cl)NC(=O)C5=CC=CO5 |
Kanonische SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(N(N=C3)C4=CC=CC=C4Cl)NC(=O)C5=CC=CO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[4-(2-phenylethyl)-1-piperazinyl]-2-propanol](/img/structure/B289136.png)
![1-(9H-carbazol-9-yl)-3-[4-(2-phenylethyl)piperazin-1-yl]propan-2-ol](/img/structure/B289137.png)
![1-(9H-carbazol-9-yl)-3-[2-(4-ethoxybenzyl)-1H-benzimidazol-1-yl]-2-propanol](/img/structure/B289139.png)



![5-benzyl-6-(methylsulfanyl)-2-phenyl-5,6,7,7a-tetrahydro[1,3]oxazolo[4,5-c]pyridin-4(3aH)-one](/img/structure/B289150.png)

![6-methyl-7,8,9,10-tetrahydrobenzo[i]phenanthridin-5(6H)-one](/img/structure/B289154.png)

![5-benzyl-5,5a,6,7,11b,11c-hexahydrobenzo[f]furo[3,2-c]quinolin-4(3aH)-one](/img/structure/B289156.png)


